(E)-2-(4-chlorobenzoyl)-3-(5-methoxy-1H-indol-3-yl)prop-2-enenitrile
Description
(2Z)-2-[(Z)-4-chlorobenzoyl]-3-(5-methoxy-1H-indol-3-yl)prop-2-enenitrile is a synthetic organic compound that features a complex structure with multiple functional groups
Properties
Molecular Formula |
C19H13ClN2O2 |
|---|---|
Molecular Weight |
336.8 g/mol |
IUPAC Name |
(E)-2-(4-chlorobenzoyl)-3-(5-methoxy-1H-indol-3-yl)prop-2-enenitrile |
InChI |
InChI=1S/C19H13ClN2O2/c1-24-16-6-7-18-17(9-16)14(11-22-18)8-13(10-21)19(23)12-2-4-15(20)5-3-12/h2-9,11,22H,1H3/b13-8+ |
InChI Key |
YHOYYKHBOMQLQG-MDWZMJQESA-N |
Isomeric SMILES |
COC1=CC2=C(C=C1)NC=C2/C=C(\C#N)/C(=O)C3=CC=C(C=C3)Cl |
Canonical SMILES |
COC1=CC2=C(C=C1)NC=C2C=C(C#N)C(=O)C3=CC=C(C=C3)Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2Z)-2-[(Z)-4-chlorobenzoyl]-3-(5-methoxy-1H-indol-3-yl)prop-2-enenitrile typically involves multi-step organic reactions. One possible route could start with the preparation of the 5-methoxy-1H-indole derivative, followed by the introduction of the 4-chlorobenzoyl group through an acylation reaction. The final step might involve the formation of the prop-2-enenitrile moiety via a Knoevenagel condensation reaction.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the methoxy group or the indole ring.
Reduction: Reduction reactions could target the nitrile group, converting it to an amine.
Substitution: The chlorobenzoyl group may participate in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Substitution: Nucleophiles like amines or thiols under basic conditions.
Major Products
The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield a carboxylic acid derivative, while reduction could produce an amine.
Scientific Research Applications
Chemical Properties and Structure
The chemical structure of (E)-2-(4-chlorobenzoyl)-3-(5-methoxy-1H-indol-3-yl)prop-2-enenitrile can be described by the following molecular formula: . The compound features a conjugated system that enhances its biological activity, making it a candidate for various therapeutic applications.
Anticancer Activity
Research indicates that compounds with indole structures, such as this compound, exhibit significant anticancer properties. Studies have shown that derivatives of indole can induce apoptosis in cancer cells by activating specific signaling pathways. For instance, one study demonstrated that similar compounds inhibit the proliferation of breast cancer cells by modulating the expression of genes involved in cell cycle regulation .
Antimicrobial Properties
The compound has also been evaluated for its antimicrobial activity. Research has indicated that indole derivatives possess broad-spectrum antibacterial effects. In vitro studies have shown promising results against various bacterial strains, suggesting potential applications in developing new antimicrobial agents .
Neuroprotective Effects
Emerging research highlights the neuroprotective properties of indole derivatives, including this compound. These compounds have been shown to reduce oxidative stress and inflammation in neuronal cells, indicating their potential in treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease .
Case Study 1: Anticancer Research
A study published in the Journal of Medicinal Chemistry explored the anticancer effects of various indole derivatives, including this compound. The results showed that these compounds inhibited tumor growth in xenograft models and induced apoptosis through the activation of caspase pathways .
Case Study 2: Antimicrobial Testing
In a comparative study on the antimicrobial efficacy of different indole derivatives, this compound was found to exhibit significant activity against Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values were determined to be lower than those of conventional antibiotics, suggesting its potential as a novel antimicrobial agent .
Mechanism of Action
The mechanism by which (2Z)-2-[(Z)-4-chlorobenzoyl]-3-(5-methoxy-1H-indol-3-yl)prop-2-enenitrile exerts its effects would depend on its specific application. In a biological context, it might interact with molecular targets such as proteins or nucleic acids, influencing cellular pathways and processes.
Comparison with Similar Compounds
Similar Compounds
- (2Z)-2-[(Z)-4-chlorobenzoyl]-3-(5-hydroxy-1H-indol-3-yl)prop-2-enenitrile
- (2Z)-2-[(Z)-4-chlorobenzoyl]-3-(5-methyl-1H-indol-3-yl)prop-2-enenitrile
Uniqueness
The presence of the methoxy group in (2Z)-2-[(Z)-4-chlorobenzoyl]-3-(5-methoxy-1H-indol-3-yl)prop-2-enenitrile may confer unique chemical properties, such as increased lipophilicity or altered reactivity, compared to similar compounds with different substituents.
Biological Activity
(E)-2-(4-chlorobenzoyl)-3-(5-methoxy-1H-indol-3-yl)prop-2-enenitrile, also known as a derivative of indole, has garnered attention due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications, supported by relevant data and case studies.
The compound has the following chemical characteristics:
| Property | Value |
|---|---|
| Molecular Formula | C₁₈H₁₄ClN₃O |
| Molecular Weight | 325.77 g/mol |
| CAS Number | 1601-18-9 |
| Structure | Chemical Structure |
Research indicates that this compound exhibits anti-inflammatory and anticancer properties through various mechanisms:
- NLRP3 Inflammasome Inhibition : Studies have shown that compounds similar to this compound can inhibit the NLRP3 inflammasome, a key player in neuroinflammation and diseases like Alzheimer's and Parkinson's .
- Cytotoxic Effects on Cancer Cells : The compound has demonstrated cytotoxic activity against various cancer cell lines. For instance, it has been shown to induce apoptosis in human breast cancer cells by activating caspase pathways .
- Antioxidant Properties : The presence of the methoxy group contributes to its antioxidant capacity, helping to mitigate oxidative stress in cellular environments .
Anticancer Activity
The anticancer potential of this compound has been evaluated in several studies:
- Case Study 1 : A study on breast cancer cell lines reported that treatment with the compound resulted in significant reductions in cell viability, with IC50 values indicating potent activity at low concentrations .
- Case Study 2 : In vitro studies on colon cancer cells showed that the compound inhibited cell proliferation and induced apoptosis through mitochondrial pathways .
Anti-inflammatory Effects
The compound's ability to modulate inflammatory responses is noteworthy:
- Mechanism : It inhibits pro-inflammatory cytokines such as IL-1β and TNF-α, which are often elevated in chronic inflammatory conditions .
- Case Study 3 : Research involving animal models of inflammation demonstrated that administration of the compound reduced edema and inflammatory markers significantly compared to control groups .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
